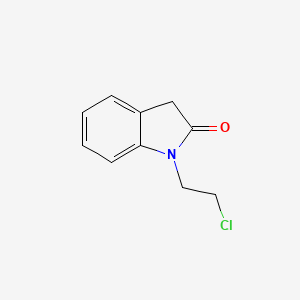

1-(2-Chloroethyl)indolin-2-one

描述

Structure

3D Structure

属性

分子式 |

C10H10ClNO |

|---|---|

分子量 |

195.64 g/mol |

IUPAC 名称 |

1-(2-chloroethyl)-3H-indol-2-one |

InChI |

InChI=1S/C10H10ClNO/c11-5-6-12-9-4-2-1-3-8(9)7-10(12)13/h1-4H,5-7H2 |

InChI 键 |

DANCGJRODAZBFZ-UHFFFAOYSA-N |

规范 SMILES |

C1C2=CC=CC=C2N(C1=O)CCCl |

产品来源 |

United States |

Synthetic Methodologies for 1 2 Chloroethyl Indolin 2 One

Conventional Synthetic Routes to 1-(2-Chloroethyl)indolin-2-one

Conventional methods for the synthesis of this compound typically involve direct alkylation of the indolin-2-one precursor.

The most direct approach for synthesizing this compound is the N-alkylation of indolin-2-one. This reaction involves treating indolin-2-one with a suitable chloroethylating agent. A common and effective chloroethylating agent for this purpose is 1-bromo-2-chloroethane (B52838). nih.govsigmaaldrich.com The bromine atom is a better leaving group than the chlorine atom, facilitating the initial nucleophilic attack by the indolin-2-one nitrogen.

The reaction is typically carried out in the presence of a base, which deprotonates the nitrogen atom of the indolin-2-one, enhancing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the chloroethylating agent.

Table 1: Common Chloroethylating Agents

| Chloroethylating Agent | Chemical Formula | Key Features |

|---|---|---|

| 1-Bromo-2-chloroethane | BrCH₂CH₂Cl | Differential reactivity of halogens allows for selective reaction. nih.govsigmaaldrich.com |

The synthesis of this compound via alkylation is a classic example of a nucleophilic substitution reaction. science-revision.co.ukibchem.com The mechanism is typically SN2, where the nucleophilic nitrogen of the indolin-2-one attacks the electrophilic carbon of the chloroethylating agent in a single, concerted step. chemguide.co.ukmsu.edulibretexts.org The choice of base is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often employed to ensure complete deprotonation of the indolin-2-one. prepchem.com Other bases such as potassium carbonate (K₂CO₃) can also be used, often in a polar aprotic solvent like dimethylformamide (DMF). arkat-usa.org

A typical procedure involves dissolving indolin-2-one in a suitable solvent, adding the base, and then introducing the chloroethylating agent. The reaction mixture is often heated to ensure completion.

Table 2: Reaction Conditions for Base-Catalyzed Alkylation

| Base | Solvent | Temperature | Reference |

|---|---|---|---|

| Sodium Hydride (NaH) | Glyme | Reflux | prepchem.com |

Alkylation Strategies Involving Chloroethylating Agents and Indolin-2-one Precursors

Advanced and Optimized Synthetic Approaches

To improve upon the conventional methods, researchers have explored advanced synthetic strategies that offer higher yields, greater purity, and more environmentally friendly conditions.

Lewis acids can be employed to enhance the efficiency of the synthesis of indolin-2-one derivatives. organic-chemistry.orgnih.govchinesechemsoc.org In the context of synthesizing substituted indolin-2-ones, Lewis acids can activate the precursor, making it more susceptible to subsequent reactions. For instance, a Lewis acid can be used to promote the selective deoxygenation of a precursor ketone, leading to the desired indolin-2-one structure in high yield and purity. smolecule.comresearchgate.net This approach can be part of a one-pot process, which avoids the isolation of potentially hazardous intermediates. researchgate.net

Table 3: Examples of Lewis Acids in Indolinone Synthesis

| Lewis Acid | Application | Advantages | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | Catalytic reduction of carbonyls | High yield, convenient | researchgate.net |

An alternative to the direct alkylation of indolin-2-one is the synthesis and subsequent modification of a precursor molecule. For example, a precursor ketone can be synthesized and then selectively deoxygenated to form the indolin-2-one ring. researchgate.net This strategy is particularly useful when the desired substitution pattern is more easily introduced on the precursor. A notable example is the use of tetramethyldisiloxane in a Lewis acid-mediated deoxygenation, which has been successfully scaled up for industrial production. researchgate.net This method provides a one-pot synthesis, improving process safety and efficiency. researchgate.net

Isatins (1H-indole-2,3-diones) are common precursors that can be selectively reduced. scielo.brnih.govmdpi.com The chemoselective reduction of the C3-carbonyl group of isatin (B1672199) leads to the formation of indolin-2-one. This can be achieved using various reducing agents, including catalytic hydrogenation or specific chemical reductants.

Multi-component reactions (MCRs) offer a powerful and efficient approach to synthesizing complex molecules like indolin-2-one derivatives from simple starting materials in a single step. nih.govbeilstein-journals.orgresearchgate.netresearchgate.net While direct synthesis of this compound via an MCR is not commonly reported, the indolin-2-one scaffold itself is readily accessible through various MCRs. acs.org These reactions often involve the condensation of an aniline (B41778) derivative, an aldehyde, and a third component. The resulting indolin-2-one could then be subjected to N-alkylation with a chloroethylating agent as described in the conventional methods. The advantage of the MCR approach lies in its ability to rapidly generate a library of substituted indolin-2-ones, which can then be further functionalized.

The primary method for the synthesis of this compound is the N-alkylation of indolin-2-one. This reaction involves the deprotonation of the nitrogen atom of the indolin-2-one lactam, followed by a nucleophilic substitution reaction with a suitable 2-chloroethylating agent.

A general and widely applicable method for the N-alkylation of indolin-2-ones involves the use of a base to generate the corresponding anion, which then reacts with an alkyl halide. In the case of this compound, the starting materials are indolin-2-one and a 2-chloroethylating agent, such as 1-bromo-2-chloroethane or 1,2-dichloroethane. The choice of base and solvent is crucial for the success of the reaction, influencing both the yield and the selectivity of the N-alkylation over potential C-alkylation at the C-3 position.

A representative synthetic approach is the reaction of indolin-2-one with 1-bromo-2-chloroethane in the presence of a base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). The use of a strong base like NaH ensures complete deprotonation of the indolin-2-one nitrogen.

A similar procedure has been reported for the synthesis of the related compound 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one, a key intermediate in the manufacture of the antipsychotic drug ziprasidone. newdrugapprovals.org In this synthesis, 6-chloro-1,3-dihydro-2H-indol-2-one is reacted with chloroacetyl chloride, followed by a reduction step. newdrugapprovals.org While a different electrophile is used initially, the general principle of modifying the indolinone structure is analogous.

Another approach involves using a weaker base, such as potassium carbonate (K2CO3), often in combination with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) in a solvent like DMF. This method can be advantageous as it uses a less hazardous base. For instance, the direct alkylation of a spiro[ researchgate.nettandfonline.comdithiolane-2,3′-indolin]-2′-one with dihaloalkanes has been successfully carried out using K2CO3. tandfonline.com

The reaction conditions for the N-alkylation of indolin-2-one can be summarized as follows:

| Reagent/Condition | Description |

| Starting Material | Indolin-2-one (Oxindole) |

| Alkylating Agent | 1-Bromo-2-chloroethane or 1,2-dichloroethane |

| Base | Sodium hydride (NaH), Potassium carbonate (K2CO3), Sodium hydroxide (B78521) (NaOH) |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile |

| Temperature | Room temperature to reflux |

| Reaction Time | Several hours to overnight |

A plausible reaction scheme for the synthesis of this compound is presented below:

Scheme 1: Synthesis of this compound

Step 1: Deprotonation of Indolin-2-one

Indolin-2-one is treated with a base (e.g., NaH) in an aprotic solvent (e.g., DMF) to form the sodium salt of indolin-2-one.

Step 2: Nucleophilic Substitution

The resulting anion of indolin-2-one acts as a nucleophile and attacks the electrophilic carbon of 1-bromo-2-chloroethane, displacing the bromide ion and forming the desired product, this compound.

Selective Deoxygenation Strategies of Precursor Ketones

Isolation and Purification Techniques for this compound

Following the completion of the synthesis, the reaction mixture typically contains the desired product, unreacted starting materials, the base, and byproducts. A systematic workup and purification procedure is essential to isolate this compound in a pure form.

A general procedure for isolation involves quenching the reaction mixture, followed by extraction and chromatographic purification. For instance, in related syntheses of N-alkylated indolin-2-ones, the reaction mixture is often cooled to room temperature and then poured into water. newdrugapprovals.org The aqueous layer is then extracted with an organic solvent such as ethyl acetate (B1210297) or dichloromethane. The combined organic extracts are washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

For the purification of this compound, column chromatography is a commonly employed technique. A stationary phase such as silica (B1680970) gel or alumina (B75360) is used, with a mobile phase consisting of a mixture of non-polar and polar solvents, for example, a gradient of ethyl acetate in hexane (B92381). The fractions containing the pure product are collected and the solvent is evaporated to yield the purified this compound. In some cases, preparative High-Performance Liquid Chromatography (HPLC) may be used for achieving higher purity. rsc.org

Recrystallization is another effective purification method. The crude product is dissolved in a suitable hot solvent or solvent mixture, and then allowed to cool slowly, leading to the formation of pure crystals of this compound. Solvents such as ethanol, methanol, or a mixture of ethyl acetate and hexane are often used for recrystallization.

The following table summarizes the common techniques used for the isolation and purification of this compound and related compounds:

| Technique | Description |

| Quenching | Addition of water or an aqueous acid/base solution to neutralize the reaction mixture. |

| Extraction | Use of an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) to separate the product from the aqueous phase. |

| Washing | Washing the organic layer with brine to remove residual water and inorganic salts. |

| Drying | Using an anhydrous drying agent (e.g., Na2SO4, MgSO4) to remove water from the organic extract. |

| Evaporation | Removal of the solvent under reduced pressure using a rotary evaporator. |

| Column Chromatography | Separation of the product from impurities based on differential adsorption on a stationary phase (e.g., silica gel, alumina). |

| Recrystallization | Purification of the solid product by dissolving it in a hot solvent and allowing it to crystallize upon cooling. |

| Preparative HPLC | A high-resolution chromatographic technique used for purifying compounds. rsc.org |

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be evaluated and potentially improved based on these principles.

Atom Economy: The N-alkylation of indolin-2-one is a substitution reaction. In an ideal scenario where indolin-2-one reacts with a chloroethylating agent, the atom economy is not 100% due to the formation of a salt byproduct (e.g., NaBr or NaCl). Multicomponent reactions (MCRs), which combine three or more starting materials in a single step to form a product containing substantial portions of all reactants, are a strategy to improve atom economy. thebioscan.com While a direct MCR for this compound is not prominently reported, the development of such a route would be a significant green improvement. thebioscan.com

Use of Less Hazardous Chemical Syntheses: Traditional N-alkylation methods often employ hazardous reagents like sodium hydride, which is highly flammable, and toxic solvents like DMF. Research into greener alternatives is ongoing. For example, the use of a milder base like potassium carbonate can reduce the hazards associated with the reaction. tandfonline.com

Safer Solvents and Auxiliaries: The use of solvents like DMF and chlorinated hydrocarbons is a major environmental concern. Green chemistry encourages the use of safer solvents such as water, ethanol, or even solvent-free conditions. tandfonline.comacs.org For instance, a green synthesis of novel isatin thioketal derivatives has been achieved under solvent-free conditions, which could be an inspiration for the synthesis of this compound. tandfonline.com

Catalysis: The use of catalytic amounts of reagents is preferable to stoichiometric amounts. While the base in the N-alkylation is typically used in stoichiometric or slight excess, the use of phase-transfer catalysts can improve reaction efficiency. The development of recyclable catalysts, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), for related reactions in the synthesis of 3,3-di(indolyl)indolin-2-ones, points towards a greener catalytic approach. acs.orgresearchgate.net

The following table outlines some green chemistry considerations for the synthesis of this compound:

| Green Chemistry Principle | Application to Synthesis of this compound |

| Prevention | Designing the synthesis to minimize waste. |

| Atom Economy | Exploring alternative reaction pathways with higher atom economy. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like NaH with safer alternatives like K2CO3. tandfonline.com |

| Designing Safer Chemicals | The product itself is a reactive intermediate and should be handled with care. |

| Safer Solvents and Auxiliaries | Replacing toxic solvents like DMF with greener alternatives (e.g., water, ethanol) or using solvent-free conditions. tandfonline.comacs.org |

| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure when possible. |

| Use of Renewable Feedstocks | Investigating the synthesis of the indolin-2-one core from renewable sources. |

| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |

| Catalysis | Employing catalytic reagents in place of stoichiometric ones. acs.orgresearchgate.net |

| Design for Degradation | Considering the environmental fate of the product and byproducts. |

| Real-time analysis for Pollution Prevention | Monitoring the reaction to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the risk of accidents. |

By incorporating these green chemistry principles, the synthesis of this compound can be made more environmentally friendly and sustainable.

Chemical Reactivity and Transformation Pathways of 1 2 Chloroethyl Indolin 2 One

Reactivity of the 2-Chloroethyl Moiety

The 2-chloroethyl group is the most reactive site on the molecule for many transformations. The carbon atom bonded to the chlorine is electrophilic due to the electron-withdrawing nature of the halogen, making it susceptible to attack by nucleophiles. The chlorine atom itself is a competent leaving group, facilitating both intermolecular and intramolecular substitution reactions.

The electrophilic nature of the terminal carbon on the ethyl side chain allows for straightforward bimolecular nucleophilic substitution (SN2) reactions. A range of nucleophiles can displace the chloride ion, leading to the formation of diverse N-substituted indolinone derivatives.

Research has shown that analogous indolinones bearing a chloroethyl group readily react with nucleophiles such as cyclic secondary amines. For instance, 6-chloro-5-(2-chloroethyl)indolin-2-one (B19368) undergoes substitution with various cyclic amines like piperidine (B6355638) or morpholine (B109124) in the presence of a base such as potassium carbonate. primescholars.com This reaction proceeds via a standard SN2 mechanism where the amine nitrogen attacks the carbon bearing the chlorine, displacing it to form a new carbon-nitrogen bond. primescholars.com Similarly, the condensation of 6-chloro-5-(2-chloroethyl)-2-indolinone with 1-(1,2-benzoisothiazol-3-yl)piperazine demonstrates the utility of this reaction in synthesizing complex molecules. newdrugapprovals.org While these examples are on indolinones substituted at the benzene (B151609) ring rather than the nitrogen, the fundamental reactivity of the chloroethyl group remains the same. The bromine analogue, 1-(2-bromoethyl)-1H-indole-2,3-dione, has also been shown to undergo substitution with nucleophiles like amines and thiols, highlighting the general reactivity of N-(2-haloethyl) systems.

| Indolinone Analogue | Nucleophile | Reaction Conditions | Product Class | Reference |

|---|---|---|---|---|

| 6-chloro-5-(2-chloroethyl)indolin-2-one | Cyclic secondary amines (e.g., piperidine, morpholine) | K₂CO₃, water, reflux | 5-(2-aminoethyl)-6-chloroindolin-2-ones | primescholars.com |

| 6-chloro-5-(2-chloroethyl)indolin-2-one | 1-(1,2-benzoisothiazol-3-yl)piperazine | Na₂CO₃, water, reflux | Piperazinyl-ethyl-indolinone derivative (Ziprasidone) | newdrugapprovals.org |

| 1-(2-bromoethyl)-1H-indole-2,3-dione (analogue) | Amines, Thiols | Appropriate polar solvents | 1-(2-substituted-ethyl)-1H-indole-2,3-diones |

When a nucleophilic center is present elsewhere in the molecule or is introduced as part of a reagent, the 2-chloroethyl moiety can participate in intramolecular cyclization. This process is a powerful method for constructing fused and spirocyclic heterocyclic systems, where a new ring is formed by the internal attack of the nucleophile on the electrophilic chloroethyl group. The formation of five- or six-membered rings is generally favored. A foundational example of this reactivity is the intramolecular cyclization of 2-(2-chloroethyl)aniline, where the aniline (B41778) nitrogen attacks the chloroethyl group to form the indoline (B122111) ring itself. orgsyn.orgorgsyn.org

The chloroethyl group is a key precursor for the synthesis of fused oxazolidinone rings. While direct cyclization of 1-(2-chloroethyl)indolin-2-one itself is not prominently documented, related syntheses illustrate this pathway clearly. The reaction between substituted isatins (indoline-2,3-diones) and bis(2-chloroethyl)amine (B1207034) hydrochloride in the presence of potassium carbonate and a phase-transfer catalyst yields 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-diones. researchgate.netarkat-usa.org The mechanism involves an initial N-alkylation of the isatin (B1672199) by one of the chloroethyl arms, followed by an intramolecular cyclization where the second nitrogen atom of the reagent attacks the carbon of the other chloroethyl arm, forming the five-membered oxazolidinone ring. researchgate.netvulcanchem.com This demonstrates how an N-chloroethyl moiety on an indoline framework is a viable substrate for cyclization to form fused heterocyclic systems.

The reactivity of the chloroethyl group is instrumental in the construction of spirocyclic systems, where two rings share a single common atom. ethernet.edu.et An efficient synthesis of a spirocyclic oxindole (B195798) involves the reaction of an oxindole dianion with N-methylbis(2-chloroethyl)amine. mdpi.com In this multi-step process, an initial intermolecular alkylation at the C3 position of the oxindole is followed by a key intramolecular cyclization step. The indolinone nitrogen attacks the remaining chloroethyl arm, forming a new piperidine ring and creating the spiro center at C3 of the original oxindole core. mdpi.com This reaction pathway highlights the utility of the chloroethyl group in building complex, three-dimensional scaffolds.

The compound 1′-(2-Chloroethyl)spiro[ researchgate.netCurrent time information in Bangalore, IN.dithiolane-2,3′-indolin]-2′-one is a known molecule that incorporates both a spirocyclic indolinone and the reactive chloroethyl group, suggesting its potential as an intermediate for further synthetic elaborations. tandfonline.com

| Starting Material(s) | Key Reagent | Reaction Type | Product Class | Reference |

|---|---|---|---|---|

| Substituted Isatins | bis(2-chloroethyl)amine | N-alkylation followed by Intramolecular Cyclization | Fused Oxazolidinone-Indoline Systems | researchgate.netarkat-usa.org |

| Ethyl 2-oxindoline-5-carboxylate | N-methylbis(2-chloroethyl)amine | Dianion alkylation followed by Intramolecular Cyclization | Spiro[indoline-3,4'-piperidine] Systems | mdpi.com |

Intramolecular Cyclization Reactions Leading to Fused Heterocyclic Systems

Formation of Oxazolidinone Rings

Reactivity of the Indolin-2-one Core

The indolin-2-one core contains a benzene ring fused to a lactam (a cyclic amide). This aromatic ring can undergo electrophilic aromatic substitution, allowing for the introduction of various functional groups.

A prominent example of this reactivity is the Friedel-Crafts acylation of 6-chlorooxindole (B1630528) (an isomer of chloroindolin-2-one) with chloroacetyl chloride in the presence of aluminum chloride (AlCl₃). newdrugapprovals.org The acylation occurs at the C5 position, which is para to the nitrogen atom and ortho to the existing chlorine substituent. newdrugapprovals.org This regioselectivity is consistent with the directing effects of the amide group. The resulting ketone can then be reduced to an ethyl group, demonstrating a two-step method to alkylate the aromatic ring. newdrugapprovals.orgnewdrugapprovals.org

| Substrate | Electrophile Source | Catalyst | Reaction Type | Product | Reference |

|---|---|---|---|---|---|

| 6-Chlorooxindole | Chloroacetyl chloride | AlCl₃ | Friedel-Crafts Acylation | 5-Chloroacetyl-6-chlorooxindole | newdrugapprovals.org |

Functionalization at the Lactam Nitrogen and Carbonyl Groups

The indolin-2-one scaffold possesses two primary sites for functionalization: the lactam nitrogen and the C2-carbonyl group.

The lactam nitrogen of the indolin-2-one ring system can participate in various reactions. For instance, N-alkylation can be achieved under suitable basic conditions. A study describes the reaction of 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one with bromomethylcyanobiphenyl in the presence of anhydrous potassium carbonate in DMF to yield 4'-{[6-chloro-5-(2-chloroethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl}biphenyl-2-carbonitrile. primescholars.com This highlights the nucleophilic character of the lactam nitrogen, enabling the introduction of various substituents.

The C2-carbonyl group exhibits typical ketonic reactivity. It can undergo condensation reactions with various nucleophiles. semanticscholar.org For example, the reaction of isatin (indoline-2,3-dione) derivatives with bis(2-chloroethyl)amine in the presence of potassium carbonate leads to the formation of 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones. researchgate.netarkat-usa.org This transformation involves the initial reaction at the C3-carbonyl of the isatin, followed by an intramolecular cyclization involving the chloroethyl group. While this example starts from an isatin, it demonstrates the potential reactivity of the carbonyl group within the indolinone system.

Furthermore, the carbonyl group can be reduced. The reduction of a carbonyl to a methylene (B1212753) group is a common transformation, often achieved through methods like the Wolff-Kishner or Clemmensen reductions. researchgate.net In the context of a related compound, 6-chloro-5-(2-chloro-acetyl)-indolone, the carbonyl group was reduced to furnish 6-chloro-5-(2-chloroethyl)-1,3-dihydro-indol-2-one. google.com

Here is a table summarizing the functionalization reactions at the lactam nitrogen and carbonyl groups:

| Reaction Type | Reagents and Conditions | Product | Reference |

| N-Alkylation | bromomethylcyanobiphenyl, K₂CO₃, DMF, RT | 4'-{[6-chloro-5-(2-(substituted)-ethyl)-2-oxo-2,3-dihydro-1H-indol-1-yl]methyl} biphenyl-2-carbonitrile | primescholars.com |

| Carbonyl Reduction | Not specified for the title compound, but generally applicable. | Methylene group | researchgate.net |

| Condensation (from isatin) | bis(2-chloroethyl)amine, K₂CO₃, DMF | 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones | researchgate.netarkat-usa.org |

Regioselectivity Considerations in Substitution Reactions

Regioselectivity is a critical aspect of the chemical transformations of this compound, particularly in substitution reactions. The molecule presents multiple potential reaction sites, and the outcome of a reaction is often dictated by the nature of the reagents and reaction conditions. numberanalytics.com

The chloroethyl group is a primary site for nucleophilic substitution. The chlorine atom can be displaced by various nucleophiles in SN2 reactions. For example, reacting 6-chloro-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one with cyclic secondary amines in refluxing water with potassium carbonate leads to the substitution of the chloroethyl group. primescholars.com This demonstrates the susceptibility of the C-Cl bond to nucleophilic attack.

The aromatic ring of the indolin-2-one core can undergo electrophilic aromatic substitution. The directing effects of the substituents on the ring will govern the position of substitution. smolecule.com However, detailed studies on the regioselectivity of electrophilic substitution specifically for this compound are not extensively documented in the provided search results.

In reactions involving both the chloroethyl group and the indolin-2-one nucleus, regioselectivity can be complex. For instance, in the synthesis of certain derivatives, the reaction can proceed sequentially, first at the lactam nitrogen and then at the chloroethyl group, or vice versa. primescholars.com The choice of reaction pathway and the resulting regioselectivity can be controlled by the order of addition of reagents and the reaction conditions.

The following table outlines regioselective substitution reactions:

| Reaction Site | Reagents and Conditions | Product | Regioselectivity | Reference |

| Chloroethyl Group | Cyclic secondary amines, K₂CO₃, H₂O, reflux | 5-(2-(substituted)-ethyl) derivatives | Nucleophilic substitution at the chloroethyl side chain | primescholars.com |

| Lactam Nitrogen | Bromomethylcyanobiphenyl, K₂CO₃, DMF, RT | 1-substituted derivatives | N-alkylation at the lactam nitrogen | primescholars.com |

Transformations Involving Both the Chloroethyl and Indolin-2-one Moieties

Several transformations can engage both the chloroethyl side chain and the indolin-2-one core, leading to more complex molecular architectures.

Rearrangement Reactions and Skeletal Modifications

Rearrangement reactions can lead to significant skeletal modifications of the indolin-2-one framework. numberanalytics.com While specific examples of rearrangement reactions starting directly from this compound are not detailed in the provided search results, related indolinone systems are known to undergo such transformations. For instance, oxidative rearrangement of indoles can lead to spirooxindoles. researchgate.net

In a broader context, the chloroethyl group can participate in intramolecular cyclizations. The reaction of isatin with bis(2-chloroethyl)amine, for example, results in the formation of a new oxazolidinone ring fused to the indolinone structure through the nitrogen atom. researchgate.netarkat-usa.org This type of reaction, where the chloroethyl group acts as an electrophile for an intramolecular nucleophile, is a powerful strategy for constructing polycyclic systems.

Mechanistic Investigations of Key Reactions Involving 1 2 Chloroethyl Indolin 2 One

Elucidation of Reaction Mechanisms for Nucleophilic Substitutions and Cyclizations

The reactivity of 1-(2-chloroethyl)indolin-2-one is dominated by the electrophilic nature of the carbon atom bearing the chlorine atom. This facilitates two primary types of reactions: intermolecular nucleophilic substitution and intramolecular cyclization. The mechanisms of these transformations are critical for understanding how to form new derivatives from this scaffold.

Nucleophilic Substitution: The chloroethyl group is susceptible to nucleophilic attack, where the chlorine atom acts as a leaving group. This reaction typically follows an SN2 mechanism. A wide range of nucleophiles can be employed, leading to a diverse array of functionalized indolin-2-one derivatives. For instance, the reaction of haloalkyl-substituted oxindoles with piperazine (B1678402) derivatives is a key step in the synthesis of pharmaceuticals like Ziprasidone. google.comnewdrugapprovals.org In this reaction, the nitrogen atom of the piperazine ring acts as the nucleophile, displacing the chloride to form a new carbon-nitrogen bond. google.com Similarly, other nucleophiles such as amines and thiols can be used to generate new derivatives. The analogous compound, 1-(2-bromoethyl)-1H-indole-2,3-dione, readily undergoes substitution reactions, highlighting the utility of the haloethyl moiety as a reactive handle for introducing new functional groups.

The general mechanism for the nucleophilic substitution can be proposed as follows:

Attack of the Nucleophile: A nucleophile (Nu:) attacks the carbon atom attached to the chlorine.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond and the chlorine atom is breaking its bond.

Product Formation: The chloride ion is expelled, resulting in the formation of the substituted product with an inversion of stereochemistry if the carbon were chiral.

Intramolecular Cyclization: In the absence of a strong external nucleophile, or under conditions that favor intramolecular processes, this compound and its derivatives can undergo cyclization. A common example is the formation of a fused ring system. For instance, the reaction of isatins with bis(2-chloroethyl)amine (B1207034) can lead to the formation of a 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]indoline-2,3-dione. arkat-usa.orgresearchgate.net This occurs via an initial N-alkylation of the isatin (B1672199) nitrogen, followed by an intramolecular cyclization where the oxygen of the newly formed amide attacks the other chloroethyl group.

A similar mechanistic principle is observed in the formation of indoline (B122111) from 2-(2-chloroethyl)aniline, where the aniline (B41778) nitrogen intramolecularly attacks the electrophilic carbon, displacing the chloride to form the five-membered ring. orgsyn.org This intramolecular SN2 reaction is highly efficient, particularly in the presence of a base to deprotonate the nucleophilic amine. orgsyn.org

| Reaction Type | Nucleophile | Key Mechanistic Feature | Product Type |

| Nucleophilic Substitution | Amines, Thiols, Piperazines google.com | Bimolecular (SN2) attack on the C-Cl bond | N- or S-alkylated indolin-2-ones |

| Intramolecular Cyclization | Internal amine or oxygen atom arkat-usa.orgorgsyn.org | Intramolecular SN2 reaction | Fused heterocyclic systems |

Role of Catalysts and Reaction Conditions in Directing Reaction Pathways

The outcome of reactions involving this compound is highly dependent on the choice of catalysts and reaction conditions such as temperature, solvent, and the nature of the base used. These factors can be manipulated to selectively favor either nucleophilic substitution or other reaction pathways.

Role of Base: A weak base is often essential for facilitating nucleophilic substitution reactions by neutralizing the HCl formed or by deprotonating a protic nucleophile to increase its nucleophilicity. google.com In the synthesis of Ziprasidone from 5-(2-chloroethyl)-6-chlorooxindole, sodium carbonate is employed as a neutralizing agent. google.comnewdrugapprovals.org For the synthesis of oxazolidinone-containing oxindoles, potassium carbonate is used as the base. arkat-usa.orgresearchgate.net The strength and concentration of the base can influence the reaction rate and selectivity.

Catalysts: Different types of catalysts can be used to direct the reaction pathway.

Phase-Transfer Catalysts: In heterogeneous reaction mixtures, phase-transfer catalysts like tetra-n-butylammonium bromide can be employed to shuttle the nucleophile from the aqueous or solid phase to the organic phase where the substrate resides, thereby accelerating the reaction. arkat-usa.orgresearchgate.net

Lewis Acids: Lewis acids can be utilized to enhance the electrophilicity of reactants or to promote specific cyclization pathways. smolecule.com

Palladium Catalysts: For certain transformations, such as C-S bond formation (thioetherification), palladium catalysts like bis(triphenylphosphine)palladium(II)dichloride are essential. acs.org These catalysts operate through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination to form the desired product selectively over potential side-products. acs.org

Iodide Catalysis: In reactions involving chloroalkanes, a catalytic amount of sodium iodide is sometimes added. The iodide ion, being a better nucleophile and a better leaving group than chloride, can displace the chloride in-situ (Finkelstein reaction) to form a more reactive iodo-intermediate, which then reacts faster with the primary nucleophile. google.comnewdrugapprovals.org

Reaction Conditions:

Temperature: Refluxing temperatures are common for driving these substitution reactions to completion, often requiring several hours. google.comnewdrugapprovals.org For certain sensitive substrates or to achieve higher selectivity, reactions may be conducted at room temperature over longer periods. arkat-usa.orgresearchgate.net

Solvent: The choice of solvent is crucial and is discussed in more detail in section 4.4. Polar solvents are generally preferred for these types of reactions. google.com

The table below summarizes the conditions used for analogous indolin-2-one reactions.

| Substrate | Nucleophile/Reagent | Catalyst/Base | Solvent | Product Type | Reference |

| 5-(2-Chloroethyl)-6-chlorooxindole | N-(1,2-benzisothiazol-3-yl)piperazine | Na₂CO₃, NaI (cat.) | Methylisobutyl ketone | Nucleophilic substitution | newdrugapprovals.org |

| Isatin | bis(Chloroethyl)amine dihydrochloride | K₂CO₃, TBAB (cat.) | Dimethylformamide | N-alkylation and cyclization | arkat-usa.orgresearchgate.net |

| Indolin-2-one derivative | Thiol | (Ph₃P)₂PdCl₂ | - | Thioetherification (C-S coupling) | acs.org |

Transition State Analysis and Reaction Pathway Mapping

Understanding the energy landscape of a reaction, including its transition states and intermediates, is fundamental to explaining its mechanism and selectivity. While specific transition state analyses for this compound are not widely available in public literature, principles can be drawn from studies on analogous systems.

Computational methods, such as Density Functional Theory (DFT), are powerful tools for mapping reaction pathways. For the thioetherification of an indolin-2-one derivative, DFT calculations have been used to compare the energy profiles of the desired C-S bond formation versus an undesired S-S disulfide linkage. acs.org The analysis revealed that the transition state leading to the C-S bond (T.S. 1) had a significantly lower activation energy (149 kcal/mol) compared to the transition state for the S-S bond (T.S. 2, 217 kcal/mol). acs.org This large energy difference confirms that the C-S bond formation is the kinetically favored pathway, explaining the high selectivity of the palladium-catalyzed reaction. acs.org

Energy Profile of a Catalyzed Nucleophilic Substitution This is a representative diagram based on findings from related systems. acs.org

The reaction pathway for a typical SN2 substitution or cyclization involving this compound would proceed through a single, well-defined transition state. The geometry of this transition state would feature an elongated C-Cl bond and a partially formed bond with the incoming nucleophile, with the central carbon atom adopting a trigonal bipyramidal geometry. The energy of this transition state dictates the reaction rate. Factors that stabilize this transition state, such as polar aprotic solvents, will accelerate the reaction.

For more complex, multi-step reactions, the pathway involves several intermediates and transition states. Mapping this entire surface allows for the identification of the rate-determining step and potential side reactions, providing a rationale for the observed product distribution under different conditions. acs.org

Solvent Effects on Reaction Kinetics and Thermodynamics

The choice of solvent can profoundly influence the rate (kinetics) and equilibrium position (thermodynamics) of reactions involving this compound. This is particularly true for nucleophilic substitutions, which involve charge separation or redistribution in the transition state.

Kinetics: For SN2 reactions, polar aprotic solvents such as dimethylformamide (DMF), acetonitrile, and dimethyl sulfoxide (B87167) (DMSO) are generally preferred. These solvents can solvate the cation (the counter-ion of the nucleophile) effectively while not strongly solvating the anion (the nucleophile itself), leaving it "bare" and more reactive. This leads to a significant rate enhancement compared to nonpolar or protic solvents.

In a study on the N-functionalization of tautomerizable heterocycles, a high degree of solvent dependency was observed. researchgate.net The yield of a nucleophilic substitution product was found to be 0% in acetonitrile, 48% in 1,2-dichloroethane, and 70% in chloroform, demonstrating the critical role of the solvent in enabling the reaction. researchgate.net The reaction of 5-(2-chloroethyl)-6-chlorooxindole is typically carried out in polar solvents like methylisobutylketone or DMF. google.com

Thermodynamics: Solvent polarity can also affect the position of a chemical equilibrium. For reversible reactions, a solvent that better solvates the products compared to the reactants will shift the equilibrium towards the products. In a study of the reversible electrocyclic ring-opening of 2H-pyrans, changing the solvent from the less polar tetrachloroethylene (B127269) to the more polar pyridine (B92270) increased the concentration of the more polar dienone product at equilibrium. oregonstate.edu

The table below illustrates the effect of solvent choice on reaction outcomes for related heterocyclic systems.

| Reaction Type | Solvent | Observation | Rationale | Reference |

| Nucleophilic Substitution | Acetonitrile | 0% Yield | Poor stabilization of the transition state | researchgate.net |

| Nucleophilic Substitution | Chloroform | 70% Yield | Favorable solvent-solute interactions | researchgate.net |

| Nucleophilic Substitution | Methylisobutyl ketone | Reaction proceeds | Polar solvent supports the ionic mechanism | newdrugapprovals.org |

| Ring-Chain Equilibrium | Pyridine (more polar) | Equilibrium shifts to open-chain form | Preferential solvation of the more polar product | oregonstate.edu |

Stereochemical Outcomes and Diastereoselective Control in Transformations

When reactions involving this compound create new stereocenters, controlling the stereochemical outcome is a significant synthetic challenge. This is particularly relevant in intramolecular cyclization reactions that can form fused or spirocyclic systems with defined three-dimensional structures.

The stereochemistry of the products is often dictated by the mechanism of the reaction and can be influenced by several factors:

Substituents: The steric and electronic nature of substituents on the indolinone ring or the nucleophile can direct the approach of the reacting species, leading to the preferential formation of one diastereomer over another. researchgate.net

Reaction Conditions: Temperature and solvent can affect the energy difference between diastereomeric transition states. Polar solvents may favor the formation of the more polar transition state, leading to trans products in some cycloadditions. researchgate.net

Catalysts: Chiral catalysts or auxiliaries can be used to induce enantioselectivity, leading to the formation of one enantiomer in excess. Palladium-catalyzed additions, for example, proceed through a Pd-π-allyl complex, and the regioselectivity and stereoselectivity can be predicted by analyzing the stereochemical features of this intermediate. acs.org

While specific studies on diastereoselective control for this compound are limited, the principles are well-established in heterocyclic chemistry. For example, in the Staudinger reaction to form β-lactams, the stereochemical outcome (cis vs. trans) is highly dependent on reaction conditions and the electronic effects of the substituents on both the imine and the ketene. researchgate.net Similarly, domino reactions involving indandione, a related scaffold, have been shown to proceed with high diastereoselectivity to form complex spiro compounds. acs.org These examples underscore the potential for controlling stereochemistry in transformations of this compound through careful selection of reagents, catalysts, and conditions.

1 2 Chloroethyl Indolin 2 One As a Strategic Synthetic Intermediate

Building Block for the Construction of Complex Heterocyclic Architectures

The unique structure of 1-(2-chloroethyl)indolin-2-one, featuring both a reactive alkyl halide and a heterocyclic core, establishes it as a premier building block for synthesizing intricate molecular architectures. The chloroethyl side chain is readily susceptible to nucleophilic substitution, both inter- and intramolecularly, providing a gateway to diverse heterocyclic systems. This reactivity is fundamental to its role in constructing complex fused and spirocyclic frameworks, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Polycyclic and Fused-Ring Systems

The 2-chloroethyl group on the indolinone nitrogen is perfectly positioned for intramolecular cyclization reactions, leading to the formation of fused polycyclic systems. These reactions often involve the initial substitution of the chlorine atom by a nucleophile, which is part of a separate reactant, followed by a subsequent ring-closing step onto the indolinone core or an appended group.

A key application is in the synthesis of pyrimido[1,2-a]indoles and related benzo-fused ring systems. thieme-connect.de For instance, reaction of an indolin-2-one derivative with 2-(2-aminophenyl)benzimidazole can lead to the formation of a spiro[benzimidazo[1,2-c]quinazoline-6,3'-oxindole] system, demonstrating the construction of a complex, multi-ring structure from a simpler indolinone precursor. arkat-usa.org The general strategy involves creating a new ring that shares a bond with the original indole (B1671886) nucleus. Nickel-catalyzed carbocyclization of unactivated alkyl halides represents another advanced method for creating fused ring systems from indole derivatives. nih.gov These transformations underscore the utility of the chloroethyl group as a handle for elaborating the indolinone core into more complex, rigid polycyclic structures. rsc.org

| Reaction Type | Reactants | Product Class | Significance |

| Intramolecular Cyclization | This compound derivatives, binucleophiles (e.g., aminophenyl-benzimidazole) | Fused Heterocycles (e.g., Spiro[benzimidazo[1,2-c]quinazoline-6,3'-oxindole]) | Access to complex, pharmacologically relevant scaffolds. arkat-usa.org |

| Palladium-Catalyzed Domino Reactions | Anilide derivatives | Dihydroquinolin-2-ones spiro-fused to indolinyl systems | Efficient construction of spiro-fused systems via C-H functionalization. acs.org |

| Nickel-Catalyzed Carbocyclization | Indole derivatives with alkyl halides | Fused Indole Systems | Alternative to precious metal catalysts for C-H alkylation and ring formation. nih.gov |

Preparation of Spiro Compounds Derived from Indolin-2-one

Spirocyclic oxindoles are a prominent class of compounds in drug discovery. This compound and its derivatives serve as key precursors for these molecules. The synthesis often involves reactions at the C3 position of the indolinone ring.

One notable method is the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile derived from the indolin-2-one. For example, the reaction between an azomethine ylide (generated in situ from L-proline and ninhydrin) and (3Z)-6-chloro-3-(benzylidene)-5-(2-chloroethyl)-1,3-dihydro-2H-indol-2-one yields complex dispiro compounds. thebioscan.com This specific reaction creates a dispiro[indene-2,3'-pyrrolizine-1',3''-indoline] trione (B1666649) system with high regioselectivity and diastereoselectivity. thebioscan.com

Palladium-catalyzed domino reactions, such as a Heck cyclization followed by intramolecular C-H functionalization, have also been employed to create spirodihydroquinolin-2-ones fused to an indolinyl ring. acs.org Another approach involves the dialkylation of a substituted phenylacetonitrile (B145931) with an amine bearing two chloroethyl groups, such as N-(tert-butyloxycarbonyl)-bis(2-chloroethyl)amine, which after deprotection and cyclization, yields spiro[indoline-3,4'-piperidine]. researchgate.net These synthetic strategies highlight the versatility of the indolin-2-one scaffold in generating structurally diverse spiro compounds. researchgate.net

Precursor in Multistep Organic Synthesis

The utility of this compound extends to its role as a foundational precursor in multi-step synthetic sequences. Its reactive chloroethyl group allows for sequential modifications, enabling the synthesis of complex target molecules that would be difficult to access directly.

A clear example is the synthesis of novel biphenyl-derived 5-substituted-indolin-2-one derivatives. primescholars.com In this pathway, the synthesis begins with the reaction of 6-chloro-5-(2-chloroethyl)-indolin-2-one with various cyclic secondary amines in a simple SN2 reaction. The resulting intermediate is then N-alkylated with bromomethylcyanobiphenyl. This product can then undergo further significant structural transformations. For instance, the nitrile group can be converted into a tetrazole ring, or subsequently, the tetrazole can be transformed into an oxadiazole ring. primescholars.com This sequence demonstrates how the initial chloroethyl group acts as a versatile anchor point for introducing complexity in a stepwise manner.

Another example involves the reaction of substituted isatins with bis(2-chloroethyl)amine (B1207034) to form 1-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl)indoline-2,3-diones. arkat-usa.org These intermediates are not the final products but are used as starting materials for the preparation of other complex heterocyclic systems, including those containing quinoxaline (B1680401) and benzimidazoquinazoline nuclei. arkat-usa.org

Role in the Development of Diverse Chemical Libraries for Screening Purposes

The creation of chemical libraries containing a multitude of structurally related compounds is a cornerstone of modern drug discovery. This compound and its analogues are excellent scaffolds for this purpose. The reactive chloroethyl group allows for facile diversification through nucleophilic substitution reactions with a wide range of nucleophiles, such as amines, thiols, and alcohols.

By reacting a chloroethyl-indolinone precursor with a library of different cyclic secondary amines, a corresponding library of 5-substituted indolin-2-one derivatives can be generated. primescholars.com Each compound in the library retains the core indolinone structure but features a unique substituent introduced via the chloroethyl tether. This strategy allows for the systematic exploration of the structure-activity relationship (SAR) of the appended group.

The indolin-2-one core itself is a "privileged scaffold," known to bind to multiple biological targets. nih.gov Therefore, libraries based on this framework are valuable for screening against various targets, such as protein kinases. nih.govnih.gov The synthesis of libraries of indolin-2-ones containing moieties like 1,3,4-thiadiazole (B1197879) or aziridine (B145994) for anticancer screening further illustrates this application. nih.gov The ability to readily generate a large number of diverse analogues from a common precursor makes this compound a valuable tool in high-throughput screening and lead optimization.

Applications in Non-Pharmaceutical Chemical Synthesis (e.g., Agrochemicals, Dyes, Materials Science)

While the primary research focus for indolinone derivatives is in pharmaceuticals, the underlying heterocyclic chemistry has broader applications in other fields such as agrochemicals, dyes, and materials science. researchgate.netresearchgate.net Heterocyclic compounds are integral to the development of new pesticides and herbicides. For example, 1,2,3-dithiazoles, which can be synthesized from related heterocyclic precursors, have shown potential herbicidal and antifungal activity. encyclopedia.pub

In the field of materials science, the rigid, planar structures of fused heterocyclic systems derived from indolinones are of interest for creating organic electronic materials. These compounds can exhibit useful photophysical properties. For instance, 1,2,3-dithiazoles are being investigated as precursors for functional materials used in electronics. mdpi.com

The indolinone structure is also related to indigo (B80030) dyes. Although this compound itself is not a dye, its derivatives can be used to synthesize colored compounds. The synthesis of Astrazon Pink FG, a cationic dye, involves intermediates with an indole structure, highlighting the potential for this class of compounds in the dye industry. The chemical reactivity of this compound allows for the attachment of various chromophores, suggesting its potential as an intermediate in the synthesis of novel dyes and functional materials.

Advanced Spectroscopic and Computational Approaches in Structural and Mechanistic Elucidation of 1 2 Chloroethyl Indolin 2 One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1-(2-Chloroethyl)indolin-2-one and its analogues. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of each atom.

In the ¹H NMR spectrum of a related derivative, 1-((bis(2-chloroethyl) amino) methyl)-2-oxoindolin-3-ylidene)-2(phenylamino)acetohydrazide, specific proton signals can be assigned. For instance, the protons of the chloroethyl group typically appear as triplets due to coupling with adjacent methylene (B1212753) protons. In one study, the triplet for the N-CH₂ protons of a chloroethyl group was observed at 2.84 ppm, while the triplet for the C-Cl protons was found at 3.94 ppm. The aromatic protons of the indolinone core resonate in the downfield region, typically between 6.8 and 8.0 ppm, with their multiplicity and coupling constants providing information about the substitution pattern on the benzene (B151609) ring.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. In a derivative of this compound, the carbon of the chloroethyl group attached to the nitrogen (N-CH₂) was observed at 45.88 ppm, while the carbon bearing the chlorine atom (Cl-CH₂) was found at 45.00 ppm. primescholars.com The carbonyl carbon (C=O) of the indolin-2-one ring is characteristically deshielded and appears significantly downfield, for instance at 172.65 ppm. primescholars.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative. primescholars.com

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Ar-H | 7.33-7.75 (m) | 112.56-146.50 |

| Methylene-CH₂ | 5.29 (d) | - |

| Cl-CH₂ | 4.17 (t) | 45.88 |

| N-CH₂ (side chain) | 3.41 (t) | 45.00 |

| Indolin-2-one CH₂ | 3.83 (s) | 35.00 |

| C=O | - | 172.65 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of this compound by analyzing its fragmentation patterns. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions.

The presence of a chlorine atom in this compound is readily identified by the characteristic isotopic pattern of the molecular ion peak. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio, the mass spectrum will exhibit two peaks for the molecular ion (M⁺ and M+2) separated by two mass units, with a corresponding intensity ratio of approximately 3:1. chemguide.co.uk This isotopic signature is a key diagnostic feature for chlorine-containing compounds. chemguide.co.uk

The fragmentation of this compound and its derivatives under mass spectrometric conditions can provide valuable structural information. Common fragmentation pathways involve the cleavage of the chloroethyl side chain. For instance, the loss of a chloromethyl radical (•CH₂Cl) or a chloroethyl radical (•CH₂CH₂Cl) are plausible fragmentation routes. The fragmentation of related structures often involves cleavage of the C-N bond at the amide linkage. nih.gov

In a study of a similar compound, 1-((bis(2-chloroethyl) amino) methyl)-2-oxoindolin-3-ylidene)-2(phenylamino)acetohydrazide, the mass spectrum showed an M+2 peak at 450 and an M+4 peak at 452, indicating the presence of two chlorine atoms. Electrospray ionization (ESI), a softer ionization technique, is often used to observe the protonated molecule [M+H]⁺, which helps to confirm the molecular weight with minimal fragmentation. researchgate.net Tandem mass spectrometry (MS/MS) can be employed to further fragment specific ions, providing more detailed structural insights. nih.govresearchgate.net

Table 2: Expected Isotopic Pattern for the Molecular Ion of this compound.

| Ion | m/z | Relative Abundance |

| [M]⁺ (containing ³⁵Cl) | 195 | ~100% |

| [M+2]⁺ (containing ³⁷Cl) | 197 | ~32% |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups present in this compound. rsc.org The IR spectrum provides a molecular fingerprint by revealing the vibrational frequencies of different bonds within the molecule. spectroscopyonline.comsavemyexams.com

Key characteristic absorption bands for this compound include:

C=O Stretch: A strong absorption band corresponding to the carbonyl group of the lactam (a cyclic amide) is expected in the region of 1700–1630 cm⁻¹. wpmucdn.com For a derivative, 1-(2-chloroethyl)isatin, this stretch was observed at 1609 cm⁻¹. rsc.org Another related compound showed a C=O stretch at 1718 cm⁻¹. primescholars.com

Aromatic C=C Stretch: The stretching vibrations of the carbon-carbon double bonds in the benzene ring typically appear in the range of 1600–1450 cm⁻¹. libretexts.org

C-N Stretch: The stretching vibration of the carbon-nitrogen bond of the lactam is usually found in the fingerprint region, often between 1300 cm⁻¹ and 1000 cm⁻¹. oregonstate.edu

C-Cl Stretch: The carbon-chlorine bond stretch is typically observed in the fingerprint region, generally between 840 and 600 cm⁻¹. wpmucdn.com For a similar compound, this was noted at 748 cm⁻¹.

Aromatic C-H Stretch: The stretching vibrations for the sp² hybridized C-H bonds of the aromatic ring are expected to appear above 3000 cm⁻¹. libretexts.org

Aliphatic C-H Stretch: The stretching vibrations for the sp³ hybridized C-H bonds of the ethyl group will be observed in the 3000–2850 cm⁻¹ region. libretexts.org

Table 3: Characteristic IR Absorption Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Lactam C=O | Stretch | 1700 - 1630 | Strong |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium to Weak |

| C-N | Stretch | 1300 - 1000 | Medium |

| C-Cl | Stretch | 840 - 600 | Medium to Strong |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis of single crystals provides the most definitive information about the three-dimensional molecular structure of this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering a detailed picture of the molecular geometry.

For related indolin-2-one derivatives, X-ray crystallography has revealed that the indoline (B122111) core is essentially planar. iucr.org The planarity of the ring system is a common feature in such compounds. iucr.org The crystal structure of a related compound, 6-chloro-5-(2-chloroethyl)-3-(propan-2-ylidene)indolin-2-one, showed that the molecules are linked by intermolecular hydrogen bonds, forming dimers. nih.govresearchgate.net In this particular structure, the chloroethyl substituent was found to be disordered over two positions. nih.govresearchgate.net

The solid-state conformation of the chloroethyl side chain can also be determined from X-ray data. This information is crucial for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding and van der Waals forces, which dictate the crystal packing. In some cases, intermolecular interactions involving the chlorine atom may be observed.

While a specific crystal structure for this compound was not found in the search results, the analysis of similar structures provides a strong indication of the expected molecular geometry and packing arrangements. iucr.orgnih.govresearchgate.net

Table 4: Representative Crystallographic Data for a Related Indolin-2-one Derivative. nih.gov

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.1079 (10) |

| b (Å) | 8.8699 (10) |

| c (Å) | 9.1714 (12) |

| α (°) | 101.136 (6) |

| β (°) | 97.799 (7) |

| γ (°) | 98.783 (6) |

Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Molecular Fingerprinting

Raman spectroscopy, another form of vibrational spectroscopy, serves as a valuable complementary technique to IR spectroscopy for the characterization of this compound. While IR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. A key difference is that molecular vibrations that are strong in the Raman spectrum are often weak in the IR spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing vibrations that are symmetric and involve a change in the polarizability of the molecule. This includes the symmetric stretching of the aromatic ring and certain C-C bond vibrations. The C-Cl stretching vibration, which is also IR active, would likely be observable in the Raman spectrum as well.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for complementing experimental spectroscopic data and for gaining a deeper understanding of the electronic structure and properties of molecules like this compound.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) calculations are widely used to predict the ground-state geometry of molecules with high accuracy. nih.gov By performing a geometry optimization, one can obtain a theoretical three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles. These calculated geometric parameters can be compared with experimental data obtained from X-ray diffraction to validate the computational model. iucr.org

Once the geometry is optimized, DFT can be used to calculate a variety of electronic properties. For instance, the calculation of vibrational frequencies is a standard application of DFT. nih.gov The calculated IR and Raman spectra can be compared with the experimental spectra to aid in the assignment of vibrational bands. researchgate.net

Furthermore, DFT provides insights into the electronic structure through the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack. nih.gov The HOMO-LUMO energy gap is also an important parameter that relates to the chemical stability and reactivity of the molecule. nih.gov

In studies of related indolinone derivatives, DFT calculations have been employed to rationalize molecular geometries and electronic properties. iucr.orgresearchgate.net For example, DFT calculations have been used to determine dipole moments and to understand the nature of intermolecular interactions. iucr.org

Table 5: Commonly Calculated Parameters using DFT.

| Calculated Parameter | Significance |

| Optimized Geometry | Provides theoretical bond lengths, bond angles, and dihedral angles. |

| Vibrational Frequencies | Predicts IR and Raman active modes for comparison with experimental spectra. |

| HOMO/LUMO Energies | Relates to chemical reactivity and electronic transitions. |

| HOMO-LUMO Energy Gap | Indicates chemical stability and reactivity. |

| Mulliken Atomic Charges | Provides information about the charge distribution within the molecule. |

| Dipole Moment | Indicates the overall polarity of the molecule. |

Prediction of Spectroscopic Properties and Reaction Energetics

Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), serves as a powerful predictive tool for elucidating the spectroscopic characteristics and reaction energetics of molecules like this compound and its derivatives. scielo.brresearchgate.net These theoretical approaches allow for the calculation of various properties that can be compared with experimental data, providing deep insights into molecular structure and reactivity.

Quantum chemical calculations are frequently employed to predict a range of spectroscopic data. scielo.br For instance, the Gauge-Invariant Atomic Orbital (GIAO) method is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scielo.br By optimizing the molecular geometry using a suitable DFT functional and basis set, such as B3LYP/6-311G++(d,p), researchers can obtain theoretical chemical shifts that often show strong correlation with experimental values. researchgate.netnih.gov Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectra can be computed. These calculated frequencies, when scaled by an appropriate factor to account for anharmonicity and basis set limitations, can aid in the assignment of complex experimental spectra. researchgate.net The analysis of Potential Energy Distribution (PED) is used to assign the calculated vibrational modes to specific molecular motions, such as stretching, bending, or torsional modes. researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is utilized to predict electronic properties, including UV-Vis absorption spectra, by calculating the energies of electronic transitions between molecular orbitals, most notably the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scielo.br

Table 1: Example of DFT-Predicted vs. Experimental Spectroscopic Data for an Indolin-2-one Derivative Note: This table is illustrative, based on data types reported for related compounds.

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |

| ¹H NMR (δ, ppm) | ||

| Aromatic Protons | 7.10-7.80 | 7.08-7.75 primescholars.com |

| Indolinone CH₂ | 3.65 | 3.60 primescholars.com |

| N-CH₂ | 5.05 | 4.98 primescholars.com |

| ¹³C NMR (δ, ppm) | ||

| C=O | 173.1 | 172.43 primescholars.com |

| Aromatic Carbons | 113-151 | 113.85-150.31 primescholars.com |

| IR (cm⁻¹) | ||

| C=O Stretch | 1690 | 1682 primescholars.com |

| Ar C-H Stretch | 3030 | 3027 primescholars.com |

Table 2: Illustrative Reaction Energy Profile for Competing Reaction Pathways Note: This table is based on a reported study of a related system to illustrate the concept.

| Species | Pathway 1: C–S Bond Formation | Pathway 2: S–S Bond Formation |

| Reactant Free Energy | 0 kcal/mol (Reference) | 0 kcal/mol (Reference) |

| Transition State (T.S.) Energy | 149 kcal/mol nih.gov | 217 kcal/mol nih.gov |

| Product Free Energy | -21 kcal/mol nih.gov | 32 kcal/mol nih.gov |

| Conclusion | Energetically Favorable | Energetically Unfavorable |

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering critical insights into conformational flexibility and the nature of intermolecular forces that govern the properties of this compound in condensed phases. researchgate.net

Conformational sampling via MD simulations allows for the exploration of the potential energy surface of a molecule. For this compound, a key area of flexibility is the chloroethyl substituent attached to the nitrogen atom. Rotation around the C-C and C-N single bonds can lead to various conformers with different energies and populations at thermal equilibrium. MD simulations can map these conformational landscapes, identifying low-energy, stable structures and the energy barriers that separate them. This information is complementary to experimental techniques like X-ray crystallography, which typically captures only a single, low-energy conformation present in the solid state. researchgate.netacs.org

The study of intermolecular interactions is fundamental to understanding how molecules organize in solids and liquids. iucr.org MD simulations explicitly model non-covalent interactions, which are crucial for the assembly of molecules in a crystal lattice. researchgate.net For indolin-2-one derivatives, crystal structure analyses have revealed the importance of specific interactions like C—H⋯O hydrogen bonds and, in some cases, π–π stacking between aromatic rings. iucr.orgresearchgate.net MD simulations can quantify the strength and dynamics of these interactions, helping to explain crystal packing arrangements and physical properties like melting point and solubility. In solution, simulations can also model the interactions between the solute and solvent molecules, providing a molecular-level picture of the solvation process.

Furthermore, understanding the intermolecular interactions of this compound and its derivatives is vital in the context of medicinal chemistry. Molecular docking, a related computational technique, is often used to predict the binding mode of a small molecule within the active site of a biological target, such as a protein kinase. nih.govresearchgate.net These studies rely on scoring functions that evaluate intermolecular interactions, including hydrogen bonds, hydrophobic contacts, and electrostatic forces, between the ligand and protein residues. nih.gov MD simulations can then be used to refine these docked poses and assess the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding event.

Table 3: Key Intermolecular Interactions in Indolin-2-one Systems and Methods of Study

| Type of Interaction | Description | Relevant Computational Method |

| Hydrogen Bonding | Interaction between a hydrogen atom donor (e.g., N-H) and an acceptor (e.g., C=O). C-H···O bonds are also observed. iucr.org | MD Simulations, Quantum Mechanics (DFT), Crystal Structure Analysis. iucr.orgresearchgate.net |

| π–π Stacking | Attractive, noncovalent interaction between the aromatic rings of adjacent molecules. | MD Simulations, Crystal Structure Analysis. researchgate.net |

| van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | MD Simulations, Molecular Mechanics Force Fields. |

| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in an aqueous environment; crucial for binding to protein active sites. researchgate.net | MD Simulations, Molecular Docking. researchgate.net |

| Halogen Bonding | Noncovalent interaction involving a halogen atom (e.g., Chlorine) as an electrophilic center. | High-level Quantum Mechanics, MD Simulations with specialized force fields. |

Future Research Directions in 1 2 Chloroethyl Indolin 2 One Chemistry

Development of Novel and Sustainable Synthetic Routes

The classical synthesis of N-substituted indolin-2-ones often involves the alkylation of the indolin-2-one anion with alkyl halides, which can be limited by harsh reaction conditions, the use of hazardous solvents, and the generation of significant waste. Future research will undoubtedly focus on greener and more sustainable alternatives.

Key areas for exploration include:

Catalyst-Free and Metal-Free Methodologies: Inspired by recent successes in the synthesis of other oxindole (B195798) derivatives, future work could explore catalyst-free approaches, such as the Vinylogous Henry reaction in water, or metal-free methods using microwave irradiation to drive reactions in seconds. sjp.ac.lkbohrium.com A recent study demonstrated a fast, transition-metal-free synthesis of functionalized oxindoles using potassium persulfate as a radical initiator under microwave irradiation, a technique that could be adapted for the N-alkylation step. bohrium.com

Use of Eco-Friendly Catalysts and Solvents: Research into biodegradable and reusable catalysts, such as taurine, which has been used for the synthesis of spiro thiochromene–oxindoles in aqueous media, could provide an environmentally benign pathway. rsc.org The exploration of green solvents like water, deep eutectic solvents, and polyethylene (B3416737) glycol is a growing trend in oxindole synthesis and should be applied to 1-(2-Chloroethyl)indolin-2-one. sjp.ac.lk

Borrowing Hydrogen Methodology: The "borrowing hydrogen" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with water as the only byproduct, is a powerful sustainable method. researchgate.net Developing a nickel-catalyzed process for the N-alkylation of indolin-2-one with 2-chloroethanol (B45725) would represent a significant step forward in the sustainable production of the title compound.

| Proposed Sustainable Method | Key Advantage | Potential Catalyst/Condition | Relevant Finding |

| Microwave-Assisted Synthesis | Drastic reduction in reaction time (seconds) | Potassium persulfate / Formamide | A fast, metal-free method for synthesizing functionalized oxindoles has been developed. bohrium.com |

| Bio-Organic Catalysis | Use of non-toxic, reusable catalysts in water | Taurine / Aqueous media | An eco-friendly catalyst facilitated acid- and base-free C-S and C-C bond formation for spiro-oxindoles. rsc.org |

| Borrowing Hydrogen | Use of alcohols as alkylating agents, generating only water as a byproduct | Nickel complexes | Efficient N-alkylation of indoles has been achieved using this method, avoiding pre-functionalized alkylating agents. researchgate.net |

Exploration of Unconventional Reactivity Patterns

The true potential of this compound lies in the creative exploration of its reactivity, moving beyond the predictable substitution of the chloride. Future research should aim to uncover novel transformations by activating otherwise inert bonds within the molecule.

A primary focus will be on C–H activation , a powerful tool for forging new C-C and C-X bonds directly from C-H bonds, thus improving atom economy. chim.it

Aromatic C-H Functionalization: The benzene (B151609) ring of the indolin-2-one scaffold contains several C-H bonds (at C4, C5, C6, and C7) that are typically less reactive. chim.it Future studies should explore transition-metal-catalyzed (e.g., Palladium, Rhodium, Iridium) cross-dehydrogenative coupling (CDC) reactions to introduce new substituents at these positions. chim.itrsc.orgmdpi.com This could lead to a diverse library of novel indolin-2-one derivatives.

Aliphatic C-H Functionalization: The methylene (B1212753) groups of the chloroethyl side chain also present opportunities for selective C-H activation, which remains a significant challenge in organic synthesis. Success in this area would open up unprecedented ways to modify the side chain.

Radical-Mediated Reactions: The chloroethyl group can potentially participate in radical cascade reactions. Visible-light-mediated photoredox catalysis could be used to generate a radical at the ethyl chain, which could then undergo intramolecular cyclization or intermolecular coupling, leading to complex polycyclic structures. beilstein-journals.org

Integration with Flow Chemistry and Automated Synthesis

To accelerate discovery and enable safer, more scalable production, the integration of modern technologies like flow chemistry and automated synthesis is essential.

Flow chemistry , the practice of performing chemical reactions in a continuous stream rather than a flask, offers numerous advantages for the synthesis of heterocyclic compounds. researchgate.netspringerprofessional.de

Improved Safety and Scalability: Many reactions, particularly those involving reactive intermediates or exothermic processes, can be performed more safely in flow reactors due to superior heat and mass transfer. mdpi.com This would be particularly beneficial for scaling up the synthesis of this compound.

Enhanced Efficiency and Selectivity: Flow chemistry allows for precise control over reaction parameters like temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. beilstein-journals.org This has been demonstrated in the synthesis of indoles and other heterocycles, where reaction times were reduced from hours to minutes. mdpi.comrsc.org

Automated synthesis platforms can further revolutionize the exploration of this compound's chemical space.

High-Throughput Library Synthesis: Automated systems can perform numerous reactions in parallel, enabling the rapid generation of large libraries of derivatives for screening. rsc.orgnih.gov This "on-the-fly" synthesis approach minimizes the need for compound storage and can accelerate the discovery of new molecules with desired properties. rsc.orgsynplechem.com

End-to-End Processes: Fully automated workflows that include synthesis, work-up, purification, and analysis can dramatically increase research productivity, allowing chemists to focus on design and innovation rather than repetitive manual tasks. nih.gov

| Technology | Application to this compound | Key Benefit |

| Flow Chemistry | Continuous production of the core molecule and its derivatives. | Enhanced safety, scalability, and improved reaction control. researchgate.netmdpi.com |

| Automated Synthesis | Parallel synthesis of a diverse library of derivatives for screening. | High-throughput experimentation and accelerated discovery. rsc.orgsynplechem.com |

Design and Synthesis of New this compound Derivatives with Enhanced Reactivity or Selectivity

The chloroethyl moiety of this compound is a versatile chemical handle. Future research will focus on leveraging this group to design and synthesize a new generation of derivatives with tailored properties.

Nucleophilic Substitution: The chloride is a good leaving group, readily displaced by a wide range of nucleophiles (e.g., amines, thiols, azides, alkoxides). This allows for the straightforward introduction of diverse functional groups, creating libraries of compounds for various applications. For instance, reaction with secondary amines could lead to novel piperazine-containing indolin-2-ones.

Intramolecular Cyclization: By introducing a nucleophilic group elsewhere in the molecule (e.g., at the C3 or C7 position), the chloroethyl chain can be used to trigger intramolecular cyclization reactions, leading to novel, rigid, polycyclic scaffolds.

Click Chemistry Precursors: The chloroethyl group can be converted to an azide (B81097) or an alkyne, making the resulting indolin-2-one derivative a valuable partner in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) reactions. This would enable its efficient conjugation to other molecules, such as biomolecules or polymers.

Advanced Mechanistic Studies using in situ Spectroscopic Techniques